
sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-methyl-2-oxovaleric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate typically involves the incorporation of carbon-13 into the precursor moleculesThe reaction conditions often involve controlled environments to ensure the stability and purity of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of specialized equipment to handle isotope-labeled materials and ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in diagnostic imaging and metabolic research to understand disease mechanisms and develop treatments.
Mécanisme D'action
The mechanism of action of sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: Another sodium salt of a keto acid, used in similar research applications.
Sodium 3-methyl-2-oxovalerate: A closely related compound with similar properties and uses.
Uniqueness
Sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is unique due to its stable isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of carbon-13 allows for precise tracking and analysis, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C6H9NaO3 |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate |
InChI |
InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i2+1,5+1,6+1; |
Clé InChI |
SMDJDLCNOXJGKC-KRBNGQFBSA-M |
SMILES isomérique |
CCC([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES canonique |
CCC(C)C(=O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



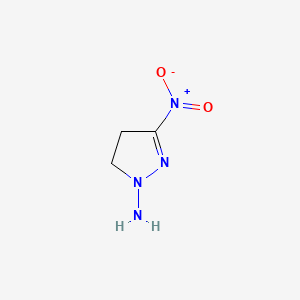
![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/no-structure.png)
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)

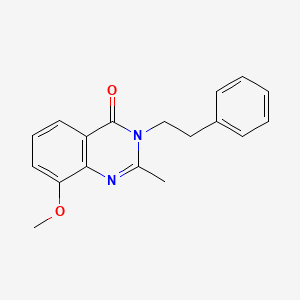
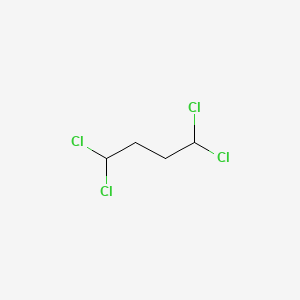
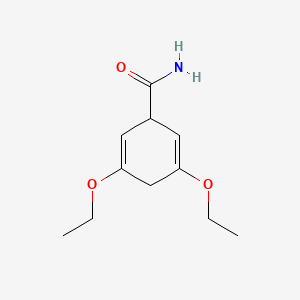
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
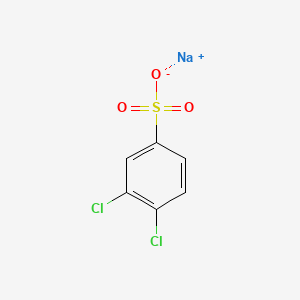
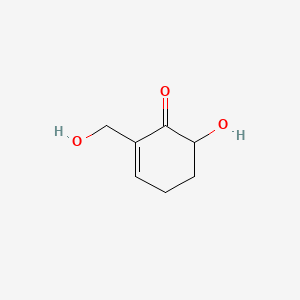
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)
